![molecular formula C21H20N2O4S B2480532 N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 892978-98-2](/img/structure/B2480532.png)

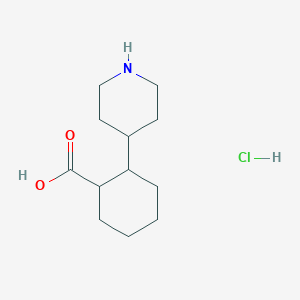

N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

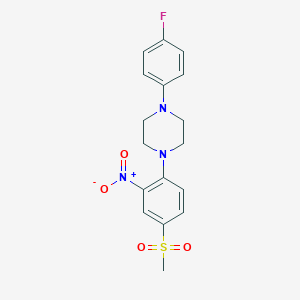

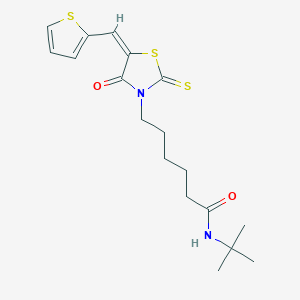

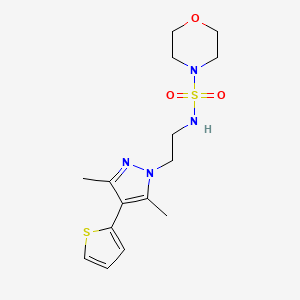

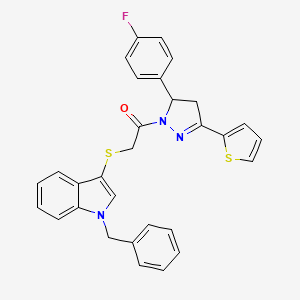

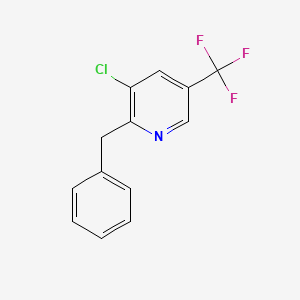

This compound is a complex organic molecule that contains several functional groups and structural motifs, including a thiophene ring, a chromene ring, and a carboxamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Chromene is a heterocyclic compound that consists of a benzene ring fused to a dihydrofuran ring. Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. Thiophene derivatives can be synthesized through various methods, including condensation reactions . The chromene ring could potentially be formed through a Perkin or Claisen condensation, followed by cyclization. The carboxamide group could be introduced through a reaction with an amine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiophene ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various reactions, such as hydrolysis or reduction .科学的研究の応用

- The chromene and benzothiophene moieties in this compound suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis .

- The carbamoyl group and heterocyclic rings may contribute to anti-inflammatory effects. Studies have examined its impact on inflammatory pathways, including cytokine modulation and inhibition of NF-κB signaling .

- The pyridine and benzothiophene rings hint at antimicrobial potential. Researchers have evaluated its antibacterial and antifungal properties against various pathogens, including Gram-positive and Gram-negative bacteria and fungal strains .

- The amide functionality is often associated with enzyme inhibition. Investigations have explored its interaction with specific enzymes, such as kinases or proteases, to identify potential therapeutic targets .

- The compound’s unique structure may confer neuroprotective properties. Studies have examined its impact on neuronal cells, oxidative stress, and neuroinflammation .

- Researchers have explored using this compound as a scaffold for drug delivery systems. Its stability, solubility, and potential for modification make it interesting for targeted drug delivery .

- Given the presence of pyridine and benzothiophene rings, this compound might have insecticidal, fungicidal, or herbicidal properties. Investigations into its effects on pests and plant pathogens are relevant .

- In environmental studies, the compound’s metabolite, methylcarbamoyl mercapturic acid (MCAMA) , has been detected in urine samples. It serves as a biomarker for exposure to N,N-dimethylformamide and methylcarbamoyl compounds .

Anticancer Potential

Anti-Inflammatory Properties

Antibacterial and Antifungal Activity

Enzyme Inhibition

Neuroprotective Effects

Drug Delivery Systems

Agrochemical Applications

Metabolite Biomarker

作用機序

特性

IUPAC Name |

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-11-7-8-13-16(9-11)28-20(17(13)19(25)22-2)23-18(24)14-10-12-5-3-4-6-15(12)27-21(14)26/h3-6,10-11H,7-9H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJGQKJFWZMHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

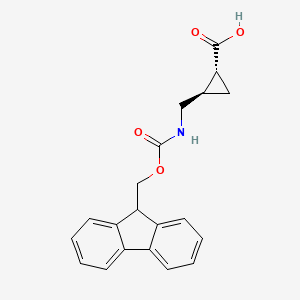

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)